molecular formula C20H14 B165201 1,1'-Binaphthalene CAS No. 604-53-5

1,1'-Binaphthalene

Cat. No.: B165201
CAS No.: 604-53-5
M. Wt: 254.3 g/mol
InChI Key: ZDZHCHYQNPQSGG-UHFFFAOYSA-N
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Description

1,1’-Binaphthalene, also known as 1,1’-Binaphthyl or α,α’-Dinaphthylene, is an organic compound with the molecular formula C20H14. It consists of two naphthalene units connected at the 1-position of each naphthalene ring. This compound is known for its unique structural properties and has been widely studied for its applications in various fields of chemistry and material science .

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of various complex structures, indicating its potential role in chemical reactions .

Mode of Action

1,1’-Binaphthalene interacts with its targets through chemical reactions. For instance, an oxidative skeletal rearrangement of 1,1’-Binaphthalene-2,2’-diamines (BINAMs) involves the cleavage of a strong C–C single bond of the binaphthalene unit and the nitrogen migration . This unprecedented rearrangement enables access to a series of U-shaped azaacenes .

Biochemical Pathways

The compound’s ability to undergo oxidative skeletal rearrangement suggests it may influence pathways involving oxidation reactions .

Pharmacokinetics

Its molecular weight of 2543252 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 1,1’-Binaphthalene’s action are largely dependent on its application. In chemical synthesis, it can facilitate the production of complex structures through its unique reactivity .

Action Environment

The action, efficacy, and stability of 1,1’-Binaphthalene can be influenced by various environmental factors. For instance, the oxidative skeletal rearrangement of 1,1’-Binaphthalene-2,2’-diamines (BINAMs) is facilitated by an iodine-containing oxidant . This suggests that the presence of certain chemicals in the environment can impact the compound’s reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Binaphthalene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of 1,1’-Binaphthalene typically involves large-scale oxidative coupling processes, which are optimized for high yield and purity. The use of transition metal catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

1,1’-Binaphthalene undergoes various chemical reactions, including:

Major Products Formed:

    Binaphthyl Diols: Formed through oxidation reactions.

    Dihydro Binaphthyls: Formed through reduction reactions.

    Substituted Binaphthyls: Formed through electrophilic substitution reactions.

Comparison with Similar Compounds

1,1’-Binaphthalene is unique compared to other similar compounds due to its specific structural arrangement and chiral properties. Similar compounds include:

The uniqueness of 1,1’-Binaphthalene lies in its ability to form highly stable and selective chiral environments, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-naphthalen-1-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZHCHYQNPQSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870671
Record name (±)-1,1′-Binaphthyl
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Molecular Weight

254.3 g/mol
Source PubChem
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CAS No.

604-53-5, 11068-27-2
Record name 1,1′-Binaphthyl
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Record name 1,1'-Binaphthyl
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Record name 1,1'-Binaphthalene
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Synthesis routes and methods I

Procedure details

4.28 g (20 mmol) of sodium 1-naphthalenesulfinate, 4.14 g (20 mmol) of 1-bromonaphthalene, 0.0225 g (0.1 mmol) of palladium acetate, 0.0478 g (0.12 mmol) of 1,2-bis(diphenylphosphino)ethane, 6.73 g (120 mmol) of calcium oxide and 60 ml of N-methyl-2-pyrrolidone were placed in a 100 ml round bottom flask and reacted at 150° C. in a nitrogen gas stream for 8 hours. After the completion of the reaction, the reaction mixture was analyzed by means of high performance liquid chromatography. The analysis showed that 12.8 mmol (yield 64%) of 1,1'-binaphthyl was formed in the reaction mixture solution.
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
0.0225 g
Type
catalyst
Reaction Step One
Quantity
0.0478 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ICy
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,1'-binaphthalene?

A1: The molecular formula of this compound is C20H14, and its molecular weight is 254.32 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A2: Various spectroscopic techniques are used to characterize this compound derivatives, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly useful for determining the structure and stereochemistry of these compounds. [, , , , , , , , , ]
  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is crucial for studying the chiroptical properties of enantiopure this compound derivatives. [, , , , , , , ]
  • UV-Vis Spectroscopy: UV-Vis spectroscopy is helpful in analyzing the electronic structure and transitions of this compound derivatives, especially those with chromophoric substituents. [, , , , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the vibrational modes and functional groups present in this compound derivatives. [, ]

Q3: How does the structure of this compound affect its stability and applications?

A3: The rigid, chiral structure of this compound is crucial for its applications. Its derivatives exhibit atropisomerism, meaning restricted rotation around the central C-C bond connecting the two naphthalene rings. This restricted rotation leads to stable enantiomers with distinct properties. [, , , , , , , ]

Q4: What are some material applications of this compound derivatives?

A4: Due to their unique structural and electronic properties, this compound derivatives find applications in:

  • Chiral Ligands: They serve as versatile chiral ligands in asymmetric catalysis. [, , , , , , , , , ]
  • Liquid Crystals: Some derivatives exhibit liquid crystalline properties, making them useful in display technologies. [, ]
  • Fluorescent Sensors: Derivatives with fluorescent properties can be utilized as sensors for various analytes, including metal ions and chiral molecules. [, ]

Q5: How do this compound derivatives function as chiral catalysts?

A5: this compound derivatives, especially those containing phosphorous, nitrogen, or oxygen donor atoms, act as chiral ligands in transition metal complexes. These complexes catalyze various asymmetric reactions with high enantioselectivity. [, , , , , , , , , ]

Q6: What types of reactions are effectively catalyzed by this compound-derived catalysts?

A6: These catalysts are highly effective in:

  • Asymmetric Hydrogenation: They facilitate the enantioselective addition of hydrogen to prochiral substrates. []
  • Allylic Alkylation: They promote the enantioselective substitution at allylic positions. [, , ]
  • Oxidative Coupling: They enable the enantioselective formation of C-C bonds via oxidative coupling reactions. []

Q7: How is computational chemistry utilized to study this compound systems?

A7: Computational methods, including Density Functional Theory (DFT) calculations, help understand:

  • Racemization Barriers: DFT calculations provide insights into the energy barriers associated with the interconversion of this compound enantiomers. []
  • Solvent Effects: Calculations can model the influence of different solvents on the vibrational and electronic properties of this compound derivatives, as seen in studies on vibrational circular dichroism (VCD) spectra. [, , ]
  • Chiral Recognition: Computational models contribute to understanding the interactions responsible for enantioselective recognition in catalytic and sensing applications. [, ]
  • Adsorption Energy and Kinetics: DFT calculations help predict the adsorption energy and kinetics of this compound derivatives on metal surfaces, providing insights into their potential as catalysts. []

Q8: How do structural modifications on the this compound scaffold impact its catalytic activity and selectivity?

A8: Modifying substituents on the this compound core significantly influences its catalytic properties.

  • Steric Effects: Bulky substituents near the catalytic site can enhance enantioselectivity by creating a more defined chiral environment. [, , , ]
  • Electronic Effects: Electron-donating or -withdrawing groups can fine-tune the electronic properties of the metal center in catalytic complexes, affecting both activity and selectivity. [, , , ]
  • Spacer Length and Rigidity: The nature of the spacer between the this compound core and the coordinating atoms influences the ligand's flexibility and bite angle, impacting catalytic performance. [, , , , ]

Q9: What are the stability concerns related to this compound derivatives, and how are they addressed?

A9: While this compound itself is relatively stable, its derivatives can be susceptible to racemization under certain conditions, such as high temperatures or strong acids/bases. [, , ]

Q10: Are there formulation strategies to improve the stability of this compound-based catalysts?

A10: Stabilizing these catalysts involves:

  • Immobilization on Solid Supports: Anchoring the catalyst onto solid supports like silica gel can enhance stability and enable catalyst recycling. []
  • Protecting Groups: Using appropriate protecting groups on sensitive functional groups can prevent unwanted side reactions and improve stability. [, ]

Q11: What are some examples of analytical methods used to study this compound and its derivatives?

A11: In addition to the spectroscopic techniques mentioned earlier, analytical methods like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are crucial for separating and quantifying enantiomers of this compound derivatives. [] Electrospray Ionization Mass Spectrometry (ESI-MS) is also valuable for studying the metal-binding properties of this compound-based ligands. []

Q12: Are there any environmental concerns associated with this compound and its derivatives?

A12: While specific ecotoxicological data for this compound is limited, responsible waste management and recycling strategies are essential to minimize potential environmental impacts. []

Q13: What is the historical significance of this compound in chemistry?

A13: The discovery and development of this compound-based chiral ligands, such as BINAP, marked a significant milestone in asymmetric catalysis, opening up new avenues for synthesizing enantiomerically pure compounds. [, ]

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